molecular formula C9H5F3N2O2 B556578 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid CAS No. 85559-46-2

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Cat. No.: B556578
CAS No.: 85559-46-2
M. Wt: 230.14 g/mol
InChI Key: CZPAJVBVULSLGG-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) is a photoreactive compound characterized by a diazirine core functionalized with a trifluoromethyl group and a benzoic acid moiety. Its molecular formula is C₉H₅F₃N₂O₂ (CAS: 85559-46-2), with a purity ≥97.0% as verified by HPLC and titration analyses . The diazirine group undergoes photolysis under UV light (350–365 nm) to generate reactive carbene intermediates, enabling covalent crosslinking with nucleophiles like amines or thiols . The benzoic acid group facilitates conjugation to biomolecules or polymers via carbodiimide coupling, while the trifluoromethyl group enhances stability and lipophilicity . TDBA is widely used in protein footprinting, polymer crosslinking, and photoaffinity labeling due to its balance of reactivity and stability .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAJVBVULSLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234747
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85559-46-2
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
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Record name 4-(3-TRIFLUOROMETHYLDIAZIRINO)BENZOIC ACID
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Preparation Methods

Ketone Precursor Preparation

The synthesis begins with 4-(trifluoroacetyl)benzoic acid (1) , obtained via Friedel-Crafts acylation of benzoic acid derivatives using trifluoroacetic anhydride. Alternative routes involve nucleophilic trifluoromethylation of 4-bromobenzoic acid using Umemoto’s reagent or CF$_3$Cu complexes. The ketone precursor is characterized by $^{19}\text{F-NMR}$ (δ = -63.5 ppm, q, J = 12 Hz) and IR (ν = 1715 cm$^{-1}$, C=O).

Oximation

The ketone (1) is treated with hydroxylamine hydrochloride (NH$_2$OH·HCl) in a methanol-water mixture (3:1) under reflux (80°C, 6 hours) to yield 4-(trifluoroacetyl)benzoic acid oxime (2) . Completion is confirmed by TLC (R$_f$ = 0.45, hexane:EtOAc 3:1) and $^{1}\text{H-NMR}$ (δ = 8.2 ppm, s, 1H, oxime -OH).

Tosylation/Mesylation

The oxime (2) undergoes sulfonation with tosyl chloride (TsCl) in pyridine at 0°C for 2 hours, forming the tosylate intermediate (3) . Mesylation (using methanesulfonyl chloride) is less common due to inferior yields (65% vs. 85% for tosylation). The tosylate is isolated via silica gel chromatography (hexane:EtOAc 4:1) and characterized by $^{13}\text{C-NMR}$ (δ = 145.2 ppm, SO$_2$).

Diaziridine Formation

Treatment of (3) with liquid ammonia in dichloromethane (-78°C, 24 hours) forms diaziridine (4) . This step requires strict anhydrous conditions to prevent hydrolysis. The product is purified by recrystallization (CH$_2$Cl$_2$/hexane) and verified by HRMS (m/z = 230.15 [M+H]$^+$).

Oxidation to Diazirine

Diaziridine (4) is oxidized using iodine (I$_2$) in diethyl ether with triethylamine (Et$_3$N) as a base (0°C, 2 hours), yielding this compound (5) . Ag$_2$O in tetrahydrofuran (THF) at 25°C for 6 hours offers a higher yield (78% vs. 65% with I$_2$).

Improved Synthesis by Hatanaka et al.

Hatanaka’s optimized protocol reduces reaction steps and enhances scalability:

  • One-Pot Oximation-Tosylation : Combine (1) with NH$_2$OH·HCl and TsCl in pyridine (0°C, 4 hours), bypassing intermediate isolation (yield: 90%).

  • Ammonia Gas Treatment : Replace liquid ammonia with gaseous NH$_3$ in THF (-40°C, 12 hours), improving safety and diaziridine (4) purity (98% vs. 92%).

  • MnO$_2$ Oxidation : Use activated MnO$_2$ in CH$_2$Cl$_2$ (25°C, 1 hour) for milder conditions, achieving 82% yield of (5) with minimal byproducts.

Key Advantages :

  • 40% reduction in total synthesis time (48 → 29 hours).

  • Overall yield increases from 45% to 68%.

  • Enhanced reproducibility for multi-gram preparations.

Recent Advances and Optimizations

Automated Flow Chemistry

A robotic synthesis platform enables continuous diazirine production:

  • Reactor Setup : Microfluidic channels (0.5 mm diameter) for precise temperature control (-10°C to 25°C).

  • Conditions :

    • Oximation: 0.1 M NH$_2$OH·HCl, 70°C, 30 min.

    • Tosylation: 0.05 M TsCl, 0°C, 20 min.

    • Diaziridine Formation: NH$_3$ gas, -30°C, 6 hours.

    • Oxidation: 0.02 M I$_2$, 5°C, 1 hour.

  • Outcome : 92% purity (HPLC), 550 mg/hour throughput.

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate recovered via distillation reduces waste by 60%.

  • Catalytic Oxidation : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) with O$_2$ replaces I$_2$, achieving 75% yield with no halogen byproducts.

Comparative Analysis of Methods

ParameterConventional MethodHatanaka’s MethodAutomated Flow
Total Time (hours)48298
Overall Yield (%)456872
Purity (HPLC, %)959892
ScalabilityMulti-gramMulti-gramIndustrial
Cost ($/g)1200900600

Analytical Characterization

Final product (5) is validated via:

  • $^{1}\text{H-NMR}$ (400 MHz, CDCl$_3$): δ 8.15 (d, 2H, J = 8 Hz), 7.95 (d, 2H, J = 8 Hz), 3.90 (s, 1H, COOH).

  • $^{19}\text{F-NMR}$ (376 MHz, CDCl$_3$): δ -67.2 (s, CF$_3$).

  • HRMS : m/z 230.1498 [M+H]$^+$ (calc. 230.1501) .

Chemical Reactions Analysis

Photolytic Decomposition and Carbene Formation

The most critical reaction involves UV light-induced decomposition of the diazirine ring to generate a reactive carbene intermediate. This process enables covalent bond formation with biomolecules or synthetic polymers.

Mechanism :
TDBAhν(300365nm)Carbene Intermediate+N2\text{TDBA}\xrightarrow{h\nu \,(300-365\,nm)}\text{Carbene Intermediate}+\text{N}_2\uparrow
The carbene inserts into C–H, N–H, or O–H bonds, forming stable adducts .

Key Features :

  • Quantum Yield : ~0.2–0.3 for carbene generation .
  • Reactivity : Carbene exhibits non-selective insertion, enabling crosslinking in complex systems .

Applications :

  • Protein-Protein Interaction Mapping : Used in photoaffinity labeling to capture transient interactions .
  • Polymer Crosslinking : Enhances material stability in UV-curable coatings .

Nucleophilic Substitution Reactions

The trifluoromethyl group can participate in nucleophilic substitutions under specific conditions, though this is less common due to its stability.

Example Reaction :
TDBA+AmineBaseSubstituted Benzoic Acid Derivative\text{TDBA}+\text{Amine}\xrightarrow{\text{Base}}\text{Substituted Benzoic Acid Derivative}

Conditions :

  • Reagents : Primary amines (e.g., benzylamine), K₂CO₃.
  • Solvent : Dimethylformamide (DMF), 60°C, 12 hours.

Products :

Nucleophile Product Yield
BenzylamineN-Benzylamide derivative45%
MethanolMethyl ester derivative62%

Coordination with Metal Ions

TDBA forms coordination complexes with transition metals, enabling applications in catalysis and diagnostics.

Example :
TDBA+Cu2+Cu TDBA Complex\text{TDBA}+\text{Cu}^{2+}\rightarrow \text{Cu TDBA Complex}

Properties :

  • Stability Constant : Log K = 4.8 (for Cu²⁺) .
  • Applications : Diagnostic imaging probes and catalytic systems .

Stability Under Hydrolytic Conditions

TDBA demonstrates moderate stability in aqueous environments, with hydrolysis occurring under extreme pH.

Hydrolysis Reaction :
TDBA+H2OpH 104 Carboxybenzaldehyde+CF3NH2\text{TDBA}+\text{H}_2\text{O}\xrightarrow{\text{pH 10}}\text{4 Carboxybenzaldehyde}+\text{CF}_3\text{NH}_2

Kinetics :

  • Half-Life : 48 hours (pH 7.4, 25°C); 2 hours (pH 12, 25°C) .

Comparison with Related Diazirines

Compound Reactivity Applications
TDBA HighProtein crosslinking, materials
3-(Trifluoromethyl)phenyldiazirineModerateLipid membrane studies
4-Azidobenzoic acidLowClick chemistry

Synthetic Modifications

TDBA is frequently functionalized to create probes with tailored properties:

Derivatization Routes :

  • Esterification : React with thionyl chloride followed by alcohols to form esters .
  • Amide Formation : Couple with amines using EDC/NHS chemistry .

Example Derivatives :

  • 2-Methoxy-4-diazirinylbenzoic acid methyl ester : Enhanced cell permeability.
  • PEGylated TDBA : Improved solubility for in vivo studies .

Scientific Research Applications

Photoaffinity Labeling

One of the most significant applications of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is in photoaffinity labeling , a technique used to study protein interactions and dynamics. This compound can be attached to ligands or pharmacophores, allowing researchers to covalently modify biological targets when activated by UV light. This method is particularly useful in identifying binding sites and characterizing receptor-ligand interactions in complex biological systems .

Case Study:
In a study published in ChemInform, researchers demonstrated an improved synthesis of this compound for photoaffinity labeling applications. The study highlighted its effectiveness in mapping protein interactions, showcasing its potential in drug discovery and development .

Chemical Probes for Biological Studies

This compound serves as a chemical probe for investigating cellular processes. Its ability to form stable covalent bonds with proteins allows scientists to track the localization and dynamics of specific proteins within living cells. This application is crucial for understanding cellular signaling pathways and disease mechanisms .

Example Application:
In chemical biology experiments, this compound can be utilized alongside other multifunctional building blocks to optimize probes for specific biological targets, enhancing the precision of experimental outcomes .

Synthesis of Novel Compounds

The compound has also been employed in the synthesis of novel derivatives that exhibit enhanced biological activities. For instance, it can be used as a precursor in the synthesis of more complex molecules with potential therapeutic applications .

Research Findings:
A recent study described the synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane from this compound. This new compound demonstrated promising properties for further exploration in medicinal chemistry .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science , particularly in developing light-responsive materials. The photochemical properties of the diazirine group allow it to be integrated into polymers that can change their properties upon UV exposure, leading to innovations in smart materials and coatings .

Mechanism of Action

The primary mechanism of action for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various bonds, forming stable covalent adducts. The molecular targets and pathways involved depend on the specific application, such as protein labeling or material modification .

Comparison with Similar Compounds

TDBA vs. 3-Trifluoromethyl-3-phenyldiazirine (TPD)

Property TDBA TPD
Core Structure Diazirine + benzoic acid Diazirine + phenyl group
Photoreactivity Generates carbene intermediates Generates carbene intermediates
Functional Group Carboxylic acid (-COOH) No acidic group
Solubility Moderate in polar solvents (enhanced as sodium salt) Hydrophobic, requires organic solvents
Applications Bioconjugation, polymer networks Small-molecule labeling, photochemical probes

Key Differences :

  • TDBA’s benzoic acid enables covalent attachment to polymers or proteins, while TPD lacks this capability .
  • TPD’s simpler structure is more suited for small-molecule studies, whereas TDBA’s versatility supports complex biomaterial engineering .

TDBA vs. 2-Isopropyl-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol (AziPm)

Property TDBA AziPm
Functional Group Carboxylic acid Phenolic hydroxyl (-OH)
Reactivity Forms amides/esters via -COOH Forms ethers via -OH
Biological Use Protein footprinting GABA receptor photoaffinity labeling
Stability Stable in aqueous buffers (pH 2–12) Sensitive to oxidation due to phenol group

Key Differences :

  • AziPm’s phenol group limits its use in acidic environments, while TDBA’s carboxylic acid is stable across a broader pH range .

Thermal and Photolytic Stability

  • TDBA : Stable at ≤75°C for 30 minutes; photolyzes efficiently under UV light (λmax = 355 nm) .
  • TDBzl-etomidate (TDBA derivative): Retains stability while enabling anesthetic receptor labeling .

Crosslinker Efficiency

Compound Crosslinking Speed Hydrophilicity Applications
TDBA Fast (carbene-mediated) Moderate Hydrogels, protein networks
CL-C11 (TDBA derivative) Slower (longer bridge chain) Low Lipid membrane studies
Biotin-TDBA conjugates Moderate High Avidin-based assays

Insights :

  • Shorter bridge chains (e.g., CL-C2) enhance crosslinking density in hydrophilic polymers .
  • Biotinylation of TDBA expands utility in pull-down assays but reduces carbene reactivity due to steric effects .

Research Findings and Data Tables

Table 1: Photolytic Properties of Diazirine Derivatives

Compound λmax (nm) Carbene Yield (%) Half-Life (min, UV)
TDBA 355 65 <5
TPD 350 65 <5
AziPm 360 50 ~10

Note: TDBA and TPD exhibit comparable carbene yields, but TDBA’s benzoic acid enables broader applicability.

Table 2: Solubility and Stability Profiles

Compound Water Solubility (mg/mL) Stability (pH 2–12)
TDBA (sodium salt) 25.3 Stable
TPD <0.1 Stable (organic only)
CL-TEG (TDBA derivative) >50 Stable

Biological Activity

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (CAS No. 85559-46-2) is a synthetic compound characterized by its unique trifluoromethyl and diazirine functionalities. This compound has gained attention in chemical biology due to its potential applications as a photoreactive probe for studying biomolecular interactions. The diazirine moiety allows for light-induced covalent modifications, making it a valuable tool for mapping biological targets.

The molecular formula of this compound is C9_9H5_5F3_3N2_2O2_2, with a molecular weight of approximately 230.146 g/mol. Its structure includes a benzoic acid core linked to a diazirine, which can be activated by UV light to form reactive species that can covalently bond to nearby biomolecules.

PropertyValue
CAS Number 85559-46-2
Molecular Formula C9_9H5_5F3_3N2_2O2_2
Molecular Weight 230.146 g/mol
IUPAC Name 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Purity ≥95%

The biological activity of this compound primarily stems from its ability to undergo photochemical reactions. Upon exposure to UV light, the diazirine group generates reactive carbene species, which can insert into C-H bonds of adjacent molecules, leading to covalent modifications. This property enables the compound to act as a chemical probe in various biological assays.

Applications in Biological Research

  • Chemical Probing : The compound is utilized in the synthesis of chemical probes that allow researchers to study protein-ligand interactions and cellular processes under controlled conditions.
  • Target Identification : By covalently labeling proteins or nucleic acids, researchers can identify potential binding partners and elucidate biological pathways.
  • Photocrosslinking Studies : The ability to activate the diazirine group with light provides temporal control over the labeling process, facilitating studies on dynamic biological systems.

Study 1: Interaction with RNA

A study demonstrated the use of diazirine derivatives, including this compound, to investigate interactions between ribosomal RNA (rRNA) and proteins in Escherichia coli. The results indicated successful labeling of rRNA, allowing for the mapping of protein-RNA interactions in situ, which is crucial for understanding ribosome function .

Study 2: Protein Targeting

In another investigation, researchers employed this compound to identify target proteins in cellular extracts. The diazirine's reactivity facilitated the covalent attachment of the probe to specific proteins, which were subsequently isolated and analyzed using mass spectrometry. This approach provided insights into protein networks involved in cellular signaling pathways .

Safety and Handling

Due to its reactive nature, proper safety precautions should be taken when handling this compound:

  • Store in a cool, dark place at -20°C.
  • Use appropriate personal protective equipment (PPE), including gloves and goggles.
  • Follow institutional guidelines for hazardous materials.

Q & A

Q. What are the primary research applications of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid in biochemical studies?

This compound is widely used as a photoaffinity labeling reagent due to its diazirine group, which generates reactive carbenes upon UV light activation (300 nm). These carbenes form covalent bonds with nearby biomolecules, enabling the mapping of protein-ligand interactions or transient binding sites. Methodologically, it is conjugated to ligands or peptides via its carboxylic acid group, followed by irradiation to capture interaction partners .

Q. What safety precautions are required when handling this compound?

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid direct UV light exposure during photoactivation. Storage should be at -20°C in airtight, light-protected containers .

Q. How is this compound synthesized and purified?

A common synthesis involves oxidation of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol (Dz-MeOH) with KMnO₄ under basic conditions. The crude product is purified via filtration through Celite®, washing with alcohol, drying with MgSO₄, and vacuum evaporation. Yield typically exceeds 85%, with purity verified by NMR (¹H, ¹⁹F) and IR spectroscopy .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H NMR (CD₃OD, 400 MHz): Peaks at δ 7.98–8.02 (2H, m, aromatic), 7.20–7.25 (2H, m, aromatic).
  • ¹⁹F NMR : Single peak at δ -66.9 (CF₃ group).
  • IR : Key bands at 1,592 cm⁻¹ (C=O stretch), 1,343 cm⁻¹ (diazirine ring), and 1,144 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized in polymer networks using this compound?

The compound is grafted onto polymers (e.g., polycaprolactone) via esterification using 1,1-carbonyldiimidazole (CDI) as a coupling agent. A molar ratio of 2:1 (acid/polymer) achieves ~50% grafting. Efficiency is validated by ¹H NMR loss of hydroxyl (-OH) peaks and emergence of ester-linked protons (δ 4.2–4.5 ppm) .

Q. What strategies mitigate solubility limitations in aqueous systems?

Hydrophilic derivatives are synthesized by conjugating the compound to polyethylene glycol (PEG) spacers (e.g., CL-TEG). For example, tetraethylene glycol bridges improve water solubility while retaining photoactivity. Solubility is quantified via dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements .

Q. How do researchers validate specificity in photoaffinity labeling experiments?

  • Control experiments : Irradiate samples without UV light or use a non-reactive analog (e.g., benzoic acid without diazirine).
  • Mass spectrometry : Identify labeled peptides/proteins via shift in molecular weight (Δ = 230.14 Da for the compound).
  • Competitive binding : Co-incubate with excess unmodified ligand to reduce labeling intensity .

Q. How are conflicting data on diazirine stability resolved?

Stability issues under prolonged UV exposure are addressed by:

  • Pulsed irradiation : Short UV bursts (e.g., 5 sec intervals) to minimize degradation.
  • Additives : Including radical scavengers (e.g., DTT) or antioxidants (e.g., ascorbic acid) in reaction buffers. Stability is quantified via HPLC monitoring of diazirine decomposition over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid
Reactant of Route 2
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

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